Azumamide C

CAS No.:

Cat. No.: VC14584481

Molecular Formula: C27H38N4O7

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H38N4O7 |

|---|---|

| Molecular Weight | 530.6 g/mol |

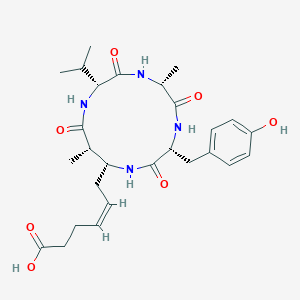

| IUPAC Name | (Z)-6-[(2R,5R,8R,11R,12S)-8-[(4-hydroxyphenyl)methyl]-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enoic acid |

| Standard InChI | InChI=1S/C27H38N4O7/c1-15(2)23-27(38)28-17(4)25(36)30-21(14-18-10-12-19(32)13-11-18)26(37)29-20(16(3)24(35)31-23)8-6-5-7-9-22(33)34/h5-6,10-13,15-17,20-21,23,32H,7-9,14H2,1-4H3,(H,28,38)(H,29,37)(H,30,36)(H,31,35)(H,33,34)/b6-5-/t16-,17+,20+,21+,23+/m0/s1 |

| Standard InChI Key | QKNOLJBQLJGNKI-LFUPQXEOSA-N |

| Isomeric SMILES | C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)C/C=C\CCC(=O)O |

| Canonical SMILES | CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)CC=CCCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Azumamide C belongs to the azumamide family of cyclic tetrapeptides, which include azumamides A–E. Its structure comprises three D-α-amino acids and an unusual β-amino acid residue, 3-amino-2-methyl-5-nonenedioic acid-9-amide (Amnna) . The macrocyclic scaffold is stabilized by a retro-arranged peptide backbone, a rare feature among natural products that contributes to its conformational rigidity and biological activity . The IUPAC name of Azumamide C is (Z)-6-[(2R,5R,8R,11R,12S)-8-[(4-hydroxyphenyl)methyl]-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enoic acid.

Key Structural Features:

-

Cyclic Tetrapeptide Core: A 13-membered macrocycle formed by four amino acids, including D-phenylalanine, D-tyrosine, D-asparagine, and the β-amino acid Amnna .

-

Zinc-Binding Motif: The β-amino acid contains a carboxylic acid group that chelates zinc ions in the HDAC active site, critical for enzymatic inhibition .

-

Hydrophobic Side Chains: Methyl and propan-2-yl groups enhance interactions with the hydrophobic pocket of HDACs .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 530.6 g/mol |

| Solubility | Limited aqueous solubility; soluble in DMSO |

| Stability | Stable at -20°C under inert gas |

Mechanism of HDAC Inhibition

Zinc Chelation and Active Site Binding

Azumamide C inhibits HDACs by binding to the zinc ion in the enzyme’s catalytic pocket through its β-amino acid carboxylate group . This interaction disrupts the deacetylation of lysine residues on histone tails, leading to chromatin condensation and altered gene expression. Structural studies reveal that the macrocyclic core positions the zinc-binding group optimally for coordination, while hydrophobic side chains anchor the peptide to the enzyme surface .

Kinetic Behavior: Fast-On–Fast-Off Inhibition

Unlike slow-binding inhibitors, Azumamide C exhibits a fast-on–fast-off mechanism, characterized by rapid association and dissociation from HDACs . This kinetic profile, shared with SAHA (vorinostat), suggests transient enzyme-compound interactions that may reduce off-target effects . Continuous enzymatic assays using HDAC3-NCoR2 confirmed linear substrate conversion rates over time, consistent with non-covalent, reversible inhibition .

Biological Activity and Isoform Selectivity

IC50 Values Against HDAC Isoforms

Azumamide C demonstrates nanomolar potency against class I (HDAC1–3, 8) and class IIb (HDAC6, 10) enzymes, with marked selectivity over class IIa HDACs .

| HDAC Isoform | IC50 (nM) | Class |

|---|---|---|

| HDAC1 | 14 | I |

| HDAC2 | 16 | I |

| HDAC3 | 18 | I |

| HDAC8 | 1,200 | I |

| HDAC6 | 200 | IIb |

| HDAC10 | 67 | IIb |

| HDAC11 | 200 | IV |

Data derived from recombinant enzyme assays .

Comparison with Azumamide E

Azumamide C (carboxylic acid) is approximately 2-fold more potent than Azumamide E (carboxylic acid with phenylalanine substitution), underscoring the importance of tyrosine in the macrocycle for HDAC binding . Both analogs exhibit >200-fold selectivity for HDAC10 over HDAC6, highlighting their potential for targeting specific disease pathways .

Structural Modifications and Structure-Activity Relationships

Role of the Zinc-Binding Group

Removal of the β-amino acid’s carboxylic acid (e.g., replacing it with a propyl group) reduces potency by 150-fold (HDAC3 IC50 = 3 µM vs. 18 nM for Azumamide C) . This confirms the critical role of zinc chelation in inhibitory activity but also reveals residual affinity from the macrocyclic scaffold .

Sensitivity to Stereochemical Changes

Inversion of the β-amino acid’s stereochemistry renders analogs inactive (IC50 > 20 µM), demonstrating the strict stereochemical requirements for HDAC binding .

β2-Methyl Group and Conformational Control

The β2-methyl group directs the zinc-binding side chain toward the active site. Its removal reduces potency 1.5–18-fold across isoforms, with minimal impact on HDAC6/8 inhibition . NMR studies suggest this methyl group stabilizes a bioactive conformation critical for class I HDAC binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume